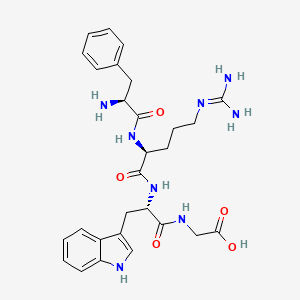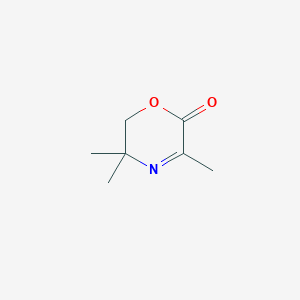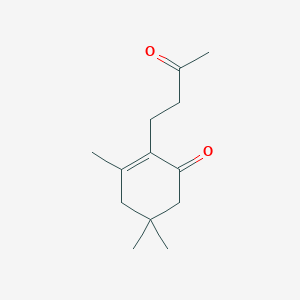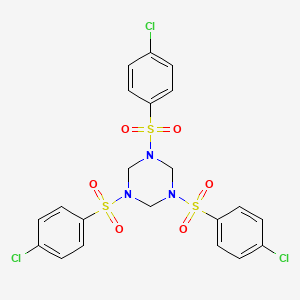![molecular formula C31H52N+ B14655750 N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium CAS No. 47707-00-6](/img/structure/B14655750.png)
N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium is an organic compound that belongs to the class of quaternary ammonium compounds It is characterized by the presence of a naphthalene ring attached to a long alkyl chain, which imparts unique chemical and physical properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium typically involves the quaternization of N,N-dimethyl-1-naphthylamine with an appropriate alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The general reaction scheme is as follows:
Starting Materials: N,N-Dimethyl-1-naphthylamine and an alkyl halide (e.g., octadecyl bromide).
Reaction Conditions: The reaction is typically conducted in an organic solvent such as acetonitrile or dichloromethane, at elevated temperatures (50-80°C) to facilitate the quaternization process.
Purification: The resulting quaternary ammonium salt is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are employed in substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted quaternary ammonium salts.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of surfactants and detergents.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium involves its interaction with biological membranes and cellular components. The long alkyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the quaternary ammonium group can interact with negatively charged cellular components, further enhancing its antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-1-naphthylamine: A precursor in the synthesis of N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium.
N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine: Another quaternary ammonium compound with a similar structure.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts distinct physicochemical properties and enhances its ability to interact with biological membranes. This makes it particularly effective as an antimicrobial agent and a phase transfer catalyst.
Propiedades
Número CAS |
47707-00-6 |
|---|---|
Fórmula molecular |
C31H52N+ |
Peso molecular |
438.8 g/mol |
Nombre IUPAC |
dimethyl-(naphthalen-1-ylmethyl)-octadecylazanium |
InChI |
InChI=1S/C31H52N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27-32(2,3)28-30-25-22-24-29-23-19-20-26-31(29)30/h19-20,22-26H,4-18,21,27-28H2,1-3H3/q+1 |
Clave InChI |
ROWWBWRLGBCCJB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


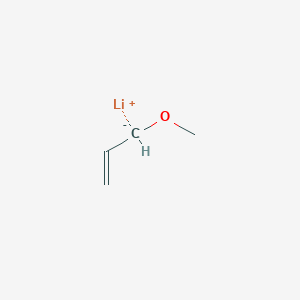
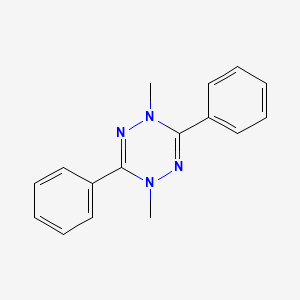
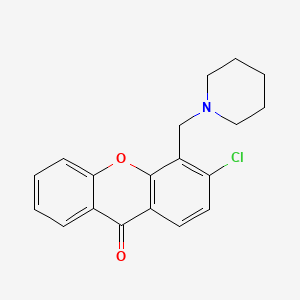
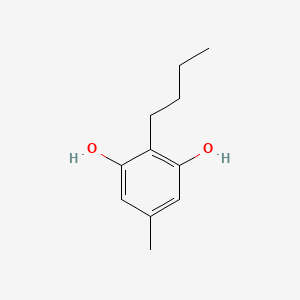
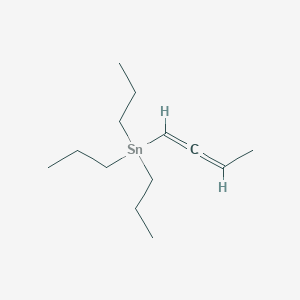
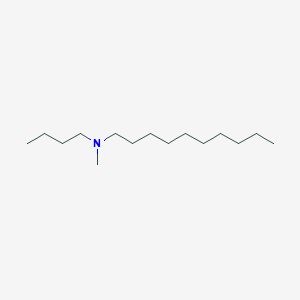
![1-(3,4-Dichlorophenyl)-2-[4-[3-(diethylaminomethyl)anilino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14655722.png)
